Cas no 139924-67-7 (D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)-)
D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)- is a protected derivative of D-cysteine, designed for applications requiring selective deprotection in peptide synthesis and chiral building block preparation. The N-terminal is shielded with a benzyloxycarbonyl (Cbz) group, while the thiol functionality is protected with a trityl (Trt) group, ensuring stability under acidic and basic conditions. This compound is particularly useful in asymmetric synthesis and the construction of complex peptides, where orthogonal protection strategies are critical. Its high purity and defined stereochemistry make it a reliable intermediate for pharmaceutical research and fine chemical production. The protective groups allow controlled reactivity, facilitating sequential modifications.
![D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)- structure](https://www.kuujia.com/scimg/cas/139924-67-7x500.png)
139924-67-7 structure
Product name:D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)-
D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)-
- SCHEMBL25430493
- 139924-67-7
- EN300-33050607
- 2-(((Benzyloxy)carbonyl)amino)-3-(tritylthio)propanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
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- Inchi: InChI=1S/C30H27NO4S/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)/t27-/m1/s1
- InChI Key: AXGBGCZDGIBZPI-HHHXNRCGSA-N
- SMILES: C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Computed Properties
- Exact Mass: 497.16621
- Monoisotopic Mass: 497.16607952g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 36
- Rotatable Bond Count: 11
- Complexity: 631
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101Ų
- XLogP3: 6.4
Experimental Properties
- PSA: 75.63
D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33050607-10.0g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid |
139924-67-7 | 95.0% | 10.0g |
$2884.0 | 2025-03-18 | |
Enamine | EN300-33050607-0.1g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid |
139924-67-7 | 95.0% | 0.1g |
$591.0 | 2025-03-18 | |
Enamine | EN300-33050607-2.5g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid |
139924-67-7 | 95.0% | 2.5g |
$1315.0 | 2025-03-18 | |
Enamine | EN300-33050607-1.0g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid |
139924-67-7 | 95.0% | 1.0g |
$671.0 | 2025-03-18 | |
Enamine | EN300-33050607-10g |
139924-67-7 | 10g |
$2884.0 | 2023-09-04 | |||
Enamine | EN300-33050607-1g |
139924-67-7 | 1g |
$671.0 | 2023-09-04 | |||
Enamine | EN300-33050607-5g |
139924-67-7 | 5g |
$1945.0 | 2023-09-04 | |||
Enamine | EN300-33050607-0.5g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid |
139924-67-7 | 95.0% | 0.5g |
$645.0 | 2025-03-18 | |
Enamine | EN300-33050607-0.05g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid |
139924-67-7 | 95.0% | 0.05g |
$563.0 | 2025-03-18 | |
Enamine | EN300-33050607-0.25g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid |
139924-67-7 | 95.0% | 0.25g |
$617.0 | 2025-03-18 |
D-Cysteine, N-[(phenylmethoxy)carbonyl]-S-(triphenylmethyl)- Related Literature
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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